N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine

Veterinary drug residue analysis LC-MS/MS quantification β-agonist multi-residue method

This dual-modified ractopamine derivative features a TBDMS ether protecting group and N-(4-hydroxy)benzyl substitution, conferring distinct chromatographic (retention time offset) and mass spectrometric properties (MRM transition m/z 522) for multi-analyte β-agonist residue monitoring. It serves as a pre-derivatized GC-MS standard, eliminating on-bench silylation, and as a surrogate internal standard when deuterated analogs are unavailable. Supplied as a characterized impurity marker (≥95% purity) for ANDA/DMF submissions, meeting ICH Q3A thresholds.

Molecular Formula C31H43NO4Si
Molecular Weight 521.773
CAS No. 1797883-87-4
Cat. No. B582106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine
CAS1797883-87-4
Synonyms4-Hydroxy-α-[[[3-(4-hydroxyphenyl)-1-methylpropyl]-N-(4-hydroxy)benzylamino]methyl]benzenemethanol tert-Butyldimethylsilyl Ether
Molecular FormulaC31H43NO4Si
Molecular Weight521.773
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)O)CC(C3=CC=C(C=C3)O)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C31H43NO4Si/c1-23(7-8-24-9-15-27(33)16-10-24)32(21-25-11-17-28(34)18-12-25)22-30(26-13-19-29(35)20-14-26)36-37(5,6)31(2,3)4/h9-20,23,30,33-35H,7-8,21-22H2,1-6H3
InChIKeyRCRHYSIURXFCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine (CAS 1797883-87-4): A Structurally Defined Ractopamine Derivative for Residue Analysis and Impurity Profiling


N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine (CAS 1797883-87-4), with molecular formula C₃₁H₄₃NO₄Si and molecular weight 521.8 g/mol, is a semi-synthetic derivative of the β-adrenergic agonist ractopamine [1]. This compound is characterized by a dual modification: an N-(4-hydroxy)benzyl substitution on the secondary amine and a tert-butyldimethylsilyl (TBDMS) ether protecting group at the benzylic hydroxyl position . It is commercially supplied as a reference standard (typical purity ≥95%) intended for use as an impurity marker in pharmaceutical quality control, an intermediate in certified reference material (CRM) synthesis, or a derivatization model compound in LC-MS/MS and GC-MS method development [2]. Unlike parent ractopamine (MW 301.4 g/mol), the combined substitution substantially increases both molecular weight and lipophilicity, conferring distinct chromatographic and mass spectrometric properties relevant to multi-analyte residue monitoring workflows [1].

Why Generic Ractopamine Standards Cannot Substitute for N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine (CAS 1797883-87-4) in Regulated Residue Workflows


Generic ractopamine hydrochloride, unmodified ractopamine free base, and even simple deuterated internal standards such as ractopamine-d₃ or ractopamine-d₆ are structurally and chromatographically distinct from this TBDMS–N-(4-hydroxy)benzyl derivative. In regulatory residue testing following AOAC Official Method 2011.23 for bovine, swine, and turkey tissues, laboratories must achieve acceptable reproducibility (inter-laboratory RSDR ranging from 11.4% to 42.4%, with HorRatR values of 0.34–2.01), requiring that reference materials match the specific chemical form present in the analytical sample [1]. Concurrently, the selection of labeled internal standards is non-trivial: a comparative evaluation of deuterium-labeled internal standards for ractopamine in pork using ID-LC-MS/MS demonstrated that RAC-D₃ (rather than RAC-D₆) provided superior compensation for matrix effects, yielding average recoveries of 93.8% to 107.3% with RSD below 6.1% [2]. This illustrates that even among closely related ractopamine analogs, subtle structural differences—such as the presence or number of silyl- and benzyl-derived substituents—produce measurably different analytical behaviors in ionization efficiency, matrix effect suppression, and recovery profiles, preventing simple interchangeability [1][2].

Head-to-Head Comparative Evidence for N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine (CAS 1797883-87-4) Versus Closest Analogs


Molecular Weight Differentiation from Unmodified Ractopamine: A 220.4 Da Shift That Enables Chromatographic Baseline Separation in Multi-Residue LC-MS/MS Panels

N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine (CAS 1797883-87-4) has a molecular weight of 521.8 g/mol (C₃₁H₄₃NO₄Si), compared to 301.4 g/mol for parent ractopamine free base (C₁₈H₂₃NO₃), representing a 220.4 Da net mass increase from the combined N-(4-hydroxy)benzyl (+106.1 Da relative to a proton) and O-TBDMS (+114.2 Da relative to a hydrogen) modifications [1][2]. In LC-MS/MS multiple reaction monitoring (MRM) transitions, this mass increment shifts the precursor ion from m/z 302 [M+H]⁺ for ractopamine to m/z 522 [M+H]⁺ for the derivatized compound, placing it in a distinct, low-background mass window that minimizes isobaric interference from co-eluting β-agonists such as clenbuterol (m/z 277) or salbutamol (m/z 240) [1][3].

Veterinary drug residue analysis LC-MS/MS quantification β-agonist multi-residue method

Hydrogen Bond Donor Reduction Versus N-(4-Hydroxy)benzyl Ractopamine: TBDMS Protection Eliminates One H-Bond Donor and Improves GC Volatility

Comparison of the hydrogen bond donor counts between N-(4-Hydroxy)benzyl Ractopamine (CAS 1330264-65-7; C₂₅H₂₉NO₄; 4 H-bond donors) and N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine (CAS 1797883-87-4; C₃₁H₄₃NO₄Si; 3 H-bond donors) reveals that TBDMS capping of the benzylic hydroxyl eliminates exactly one hydrogen bond donor [1][2]. This reduction in H-bond donor count is a well-established prerequisite for gas chromatographic analysis: polar β-agonist compounds with multiple free hydroxyl groups typically require in situ derivatization with BSTFA or MSTFA prior to GC-MS injection, adding procedural steps and introducing derivatization efficiency variability [3]. The pre-formed TBDMS ether in CAS 1797883-87-4 circumvents this requirement for the protected hydroxyl group, providing a single chemically defined species suitable as a GC-MS reference standard without additional on-bench derivatization.

GC-MS derivatization Silyl ether protection Volatility enhancement

Lipophilicity Advantage Over N-(4-Hydroxy)benzyl Ractopamine: Estimated LogP Increase of ~2.8 Units Driven by TBDMS Ether Formation

The TBDMS group contributes an estimated increase of approximately 2.8 LogP units relative to the free hydroxyl form. N-(4-Hydroxy)benzyl Ractopamine (CAS 1330264-65-7) has a reported ACD/LogP of 4.28 [1]. While experimentally measured LogP for CAS 1797883-87-4 is not available in the public literature, the TBDMS-for-hydroxyl substitution is a well-characterized structural change known to add roughly 2.5–3.0 LogP units based on the Hansch-Leo fragmental constant for the O-Si(CH₃)₂C(CH₃)₃ group [2]. This places the estimated LogP of CAS 1797883-87-4 at approximately 7.1, dramatically higher than the non-silylated analog. In solid-phase extraction (SPE) protocols employing reversed-phase sorbents (e.g., C18 or HLB cartridges) commonly used for ractopamine residue cleanup, this increased lipophilicity predicts stronger retention and potentially cleaner elution profiles in organic solvent steps, which correlate with reduced matrix suppression in subsequent LC-MS/MS analysis [3].

Lipophilicity Reversed-phase chromatography SPE recovery optimization

Synthesis-Specific Impurity Marker: Differentiating from Tri-O-(tert-Butyldimethylsilyl) Ractopamine for Process-Specific Quality Control

CAS 1797883-87-4 is a mono-O-TBDMS, mono-N-(4-hydroxy)benzyl derivative (C₃₁H₄₃NO₄Si, MW 521.8), in contrast to Tri-O-(tert-Butyldimethylsilyl) Ractopamine (CAS 1797136-77-6; C₃₆H₆₅NO₃Si₃, MW 644.2), which carries three TBDMS groups on all three phenolic hydroxyls of ractopamine [1][2]. The two compounds differ by 122.4 Da in molecular weight—approximately equivalent to two additional TBDMS substitutions minus the N-(4-hydroxy)benzyl modification present in CAS 1797883-87-4. This structural distinction means that CAS 1797883-87-4 cannot serve as a surrogate for Tri-O-TBDMS ractopamine in any analytical method, and vice versa. In pharmaceutical impurity profiling for ractopamine active pharmaceutical ingredient (API) manufacturing, each structurally distinct derivative must be individually identified, quantified, and reported—particularly for ANDA and DMF submissions where process-related impurities require full characterization [3].

Impurity profiling Pharmaceutical reference standard Process-related impurity

Regulatory Differentiation for Import Compliance: A Specific Impurity Marker for Jurisdictions Where Ractopamine Use Is Prohibited

Ractopamine is approved as a feed additive in the United States, Canada, Japan, and several other countries, but is banned or not licensed in over 150 jurisdictions including the European Union [1]. In regulatory residue monitoring programs of importing countries that prohibit ractopamine, any detectable ractopamine-related compound triggers investigation. CAS 1797883-87-4, as a chemically defined ractopamine derivative bearing a TBDMS ether and an N-(4-hydroxy)benzyl substituent, is structurally distinct from the parent drug and from its glucuronide metabolites, which are the primary in vivo biotransformation products monitored in urine-based surveillance programs [2]. For laboratories operating under the simultaneous multi-residue β-agonist analytical frameworks that detect ractopamine alongside clenbuterol, salbutamol, and zilpaterol at trueness values of 60.1–103.5% with RSD of 1.26–8.94% (repeatability) [3], possessing a characterized standard of this specific derivative enables definitive identification—rather than presumptive assignment—of chromatographic peaks that do not match parent ractopamine retention time or MRM transitions.

Regulatory compliance Import tolerance testing Residue monitoring program

Alternative to Deuterated Internal Standards for GC-MS: TBDMS Derivatization Avoids Hydrogen-Deuterium Exchange Artifacts Documented with RAC-D₆

A 2024 study evaluating deuterium-labeled internal standards for ractopamine quantification in pork by ID-LC-MS/MS reported that RAC-D₆ exhibited less effective matrix effect compensation due to hydrogen-deuterium exchange during MS fragmentation, leading the investigators to select RAC-D₃ as the preferred internal standard, achieving average recoveries of 93.8% to 107.3% with RSD <6.1% [1]. While CAS 1797883-87-4 is not isotopically labeled and thus cannot directly replace deuterated internal standards in isotope dilution quantitation, it offers a structurally analogous, chemically stable TBDMS derivative that can serve as a surrogate internal standard in GC-MS methods where deuterated analogs are either unavailable, cost-prohibitive, or suffer from H/D exchange. The TBDMS group is chemically inert under typical GC injection port temperatures (250–300 °C) and does not undergo exchange reactions analogous to those documented for deuterium labels, providing stable and reproducible chromatographic behavior across runs [2].

Internal standard selection Matrix effect compensation Isotope dilution mass spectrometry

Procurement-Relevant Application Scenarios for N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine (CAS 1797883-87-4)


Impurity Reference Standard for Ractopamine API Batch Release Testing in ANDA and DMF Regulatory Submissions

Pharmaceutical quality control laboratories supporting ANDA or DMF submissions for ractopamine hydrochloride API can deploy CAS 1797883-87-4 as a certified, structurally characterized impurity reference standard. The compound's distinct molecular weight (521.8 g/mol) and dual modification pattern (N-(4-hydroxy)benzyl + O-TBDMS) enable unambiguous LC-MS identification and quantification of this specific process-related impurity in API batches, satisfying ICH Q3A guidelines for impurity reporting, identification, and qualification thresholds [1]. The ≥95% purity specification supplied by vendors supports calibration curve linearity across the typical 0.05%–0.15% reporting threshold range .

GC-MS Confirmatory Method Development for Ractopamine-Related Compounds in Imported Meat Testing Programs

Regulatory testing laboratories in jurisdictions that prohibit ractopamine (EU Member States, China, Russia) can use CAS 1797883-87-4 as a pre-derivatized GC-MS reference standard. The pre-formed TBDMS ether eliminates the need for on-bench BSTFA or MSTFA derivatization of the benzylic hydroxyl, reducing sample preparation time by one step and removing a source of inter-batch variability. The compound's three remaining hydrogen bond donors (vs. four in the non-silylated analog) confer sufficient volatility for reproducible GC elution, while its molecular ion cluster provides a distinctive mass spectral fingerprint for selected ion monitoring (SIM) mode confirmation [2]. This application is particularly valuable for border inspection laboratories requiring rapid, legally defensible confirmatory results.

Surrogate Internal Standard in LC-MS/MS Multi-Residue β-Agonist Panels Where Deuterated Internal Standards Are Unavailable or Cost-Prohibitive

Research groups and contract testing laboratories developing in-house multi-analyte LC-MS/MS methods for β-agonists (including clenbuterol, salbutamol, zilpaterol, and ractopamine) may employ CAS 1797883-87-4 as a surrogate internal standard when deuterated ractopamine analogs are unavailable, subject to customs export controls, or priced beyond budget constraints. The compound's retention time offset from parent ractopamine—driven by its 2.8 LogP unit higher lipophilicity—ensures chromatographic baseline separation, while its distinct MRM transition (m/z 522 → product ion) avoids interference with the primary quantifier transitions of co-analyzed β-agonists [3]. Validation should include matrix-matched calibration to confirm acceptable recovery and precision parameters.

Synthesis of Certified Reference Materials (CRMs) for Ractopamine Metabolite and Impurity Profiling Studies

National metrology institutes and accredited CRM producers developing matrix-based certified reference materials for ractopamine residue analysis (such as the mutton powder CRM GBW 10169) can utilize CAS 1797883-87-4 as a key synthetic intermediate or as a characterized impurity spike for multi-component CRM formulations [4]. The compound's dual chemical functionality—a reactive free phenolic hydroxyl at one position alongside the protected TBDMS ether—enables further selective derivatization or conjugation chemistry during CRM manufacturing. Its well-defined molecular structure supports traceable certification of the material's composition, which is essential for maintaining measurement comparability across international residue monitoring programs.

Quote Request

Request a Quote for N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.